molecular formula C9H13Cl2N B2763734 4-(chloromethyl)-N,N-dimethylaniline hydrochloride CAS No. 1703-47-5

4-(chloromethyl)-N,N-dimethylaniline hydrochloride

Cat. No. B2763734
CAS RN: 1703-47-5
M. Wt: 206.11
InChI Key: VORNGBNHDONIJP-UHFFFAOYSA-N
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Description

4-(Chloromethyl)pyridine hydrochloride is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .


Synthesis Analysis

The synthetic method of 4-(chloromethyl)pyridine hydrochloride involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate . The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate . This is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed . For example, the crystal structure of 4-(chloromethyl)benzonitrile, a compound with a similar structure, has been determined .


Chemical Reactions Analysis

While specific chemical reactions involving 4-(chloromethyl)-N,N-dimethylaniline hydrochloride are not available, benzyl chloride, an organochlorine compound, is known to be a widely used chemical building block .


Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridine hydrochloride is a solid under normal conditions . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Synthesis Applications

The use of 4-(chloromethyl)-N,N-dimethylaniline hydrochloride in synthetic chemistry is well-documented. For instance, the photoheterolysis of haloanilines like 4-chloro-N,N-dimethylaniline leads to the formation of various organic compounds. When irradiated in the presence of benzene or alkenes, it undergoes heterolytic dehalogenation, forming compounds like 4-(dimethylamino)biphenyl and β-chloroalkylanilines (Fagnoni, Mella, & Albini, 1999). Similarly, the compound has been used in the synthesis of 3,4-dimethyl-2-iodobenzoic acid, a key intermediate for vascular disrupting agents (Shaojie, 2011).

Biochemical Metabolism

In biochemical research, the metabolism of N,N-dimethylaniline is a subject of interest. Studies have revealed various metabolic pathways, including N-demethylation, N-oxidation, and ring hydroxylation in different animal models. For instance, the metabolism of N,N-dimethylaniline in guinea pig and rabbit tissue preparations showed N-demethylation and N-oxidation as major metabolic routes (Gorrod & Gooderham, 2010).

Photophysical Properties

The study of photophysical properties of derivatives of N,N-dimethylaniline is another significant application. The investigation into the structure and photophysical properties of borylanilines, like 4-(dimesitylboryl)aniline and 4-(dimesitylboryl)-3,5-dimethylaniline, provides insight into the potential applications of these compounds in optoelectronic devices (Sudhakar, Mukherjee, & Thilagar, 2013).

Catalysis

4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, is used as a recyclable catalyst for acylation reactions. Its mechanism was studied in detail, showing its efficiency in transforming inert alcohols under base-free conditions (Liu, Ma, Liu, & Wang, 2014).

Environmental and Health Studies

In environmental and health research, the study of the DNA-damaging effects of aniline derivatives, including N,N-dimethylaniline, is crucial. Such studies help in understanding the genotoxic and potentially carcinogenic nature of these compounds (Przybojewska, 1997).

Safety and Hazards

This compound is known to cause severe skin burns and eye damage . It may also be corrosive to metals . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors .

properties

IUPAC Name

4-(chloromethyl)-N,N-dimethylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN.ClH/c1-11(2)9-5-3-8(7-10)4-6-9;/h3-6H,7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORNGBNHDONIJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-N,N-dimethylaniline hydrochloride

CAS RN

1703-47-5
Record name 4-(chloromethyl)-N,N-dimethylaniline hydrochloride
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